molecular formula C41H50N4O2P2 B13830440 (3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)

(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)

Cat. No.: B13830440
M. Wt: 692.8 g/mol
InChI Key: WRCZYHWWUWWAJL-UHFFFAOYSA-N
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Description

(3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) is a complex organic compound that belongs to the class of diazaphospholes These compounds are characterized by their unique ring structures and the presence of phosphorus and nitrogen atoms within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) typically involves multiple steps, starting with the preparation of the diazaphosphole rings. The synthesis may include the following steps:

    Formation of Diazaphosphole Rings: This can be achieved through the reaction of appropriate amines with phosphorus trichloride, followed by cyclization.

    Introduction of the Pentane-2,4-diyl Linker: The linker can be introduced through a nucleophilic substitution reaction, where the diazaphosphole rings are connected via the pentane-2,4-diyl group.

    Final Assembly: The final compound is assembled by connecting the diazaphosphole rings with the linker through ether bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

Chemistry

In chemistry, (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) can be used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology

In biology, the compound may be explored for its potential as a bioactive molecule

Medicine

In medicine, the compound’s potential therapeutic properties can be investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, the compound can be used in the development of new materials with unique properties. For example, it may be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-butane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)
  • (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-hexane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)

Uniqueness

The uniqueness of (3AS,3a’S,7aS,7a’S)-2,2’-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole) lies in its specific structure, which includes the pentane-2,4-diyl linker and the diazaphosphole rings. This structure imparts unique chemical and physical properties, making it distinct from similar compounds with different linkers or ring structures.

Properties

Molecular Formula

C41H50N4O2P2

Molecular Weight

692.8 g/mol

IUPAC Name

2-[4-[(1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-yl)oxy]pentan-2-yloxy]-1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole

InChI

InChI=1S/C41H50N4O2P2/c1-32(46-48-42(34-19-7-3-8-20-34)38-27-15-16-28-39(38)43(48)35-21-9-4-10-22-35)31-33(2)47-49-44(36-23-11-5-12-24-36)40-29-17-18-30-41(40)45(49)37-25-13-6-14-26-37/h3-14,19-26,32-33,38-41H,15-18,27-31H2,1-2H3

InChI Key

WRCZYHWWUWWAJL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)OP1N(C2CCCCC2N1C3=CC=CC=C3)C4=CC=CC=C4)OP5N(C6CCCCC6N5C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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